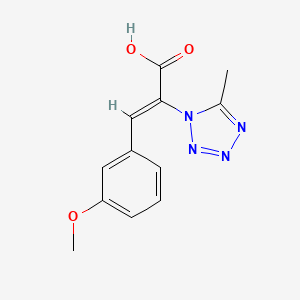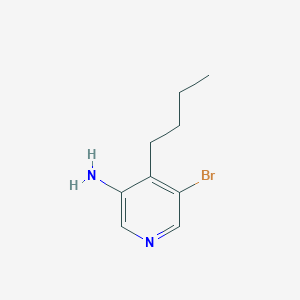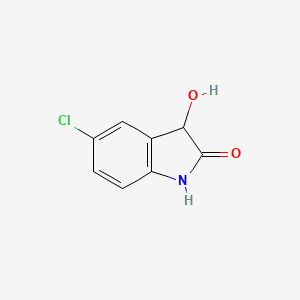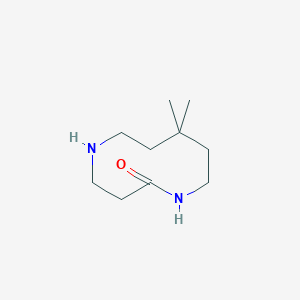
8,8-Dimethyl-1,5-diazecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-1,5-diazecan-2-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a diazecane derivative, characterized by the presence of two nitrogen atoms in its structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of 8,8-Dimethyl-1,5-diazecan-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate amines with ketones under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
8,8-Dimethyl-1,5-diazecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
8,8-Dimethyl-1,5-diazecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 8,8-Dimethyl-1,5-diazecan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8,8-Dimethyl-1,5-diazecan-2-one can be compared with other diazecane derivatives and similar compounds:
1,5-Diazecane: Lacks the dimethyl substitution, resulting in different chemical and biological properties.
8-Methyl-1,5-diazecan-2-one: Has only one methyl group, leading to variations in reactivity and applications.
1,5-Diazecan-2-one: The absence of methyl groups affects its stability and reactivity compared to this compound.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
8,8-dimethyl-1,5-diazecan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2)4-7-11-6-3-9(13)12-8-5-10/h11H,3-8H2,1-2H3,(H,12,13) |
Clé InChI |
AWTCOXQBCVLGCH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCCC(=O)NCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



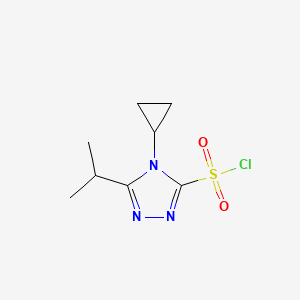
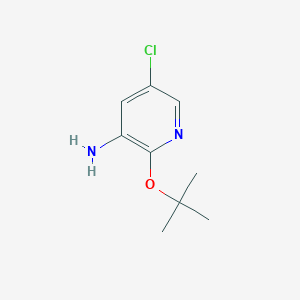
![(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)
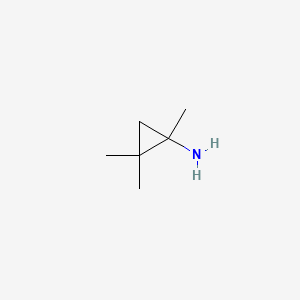


![N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine](/img/structure/B13241309.png)

